ヤカリ酸

概要

説明

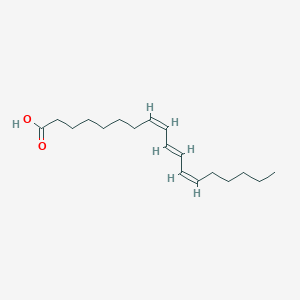

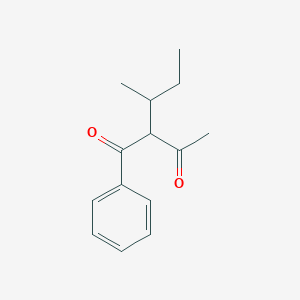

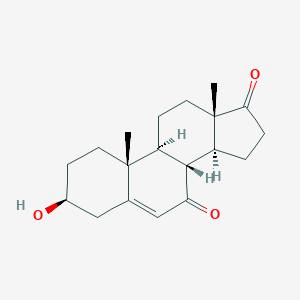

ヤカリ酸は、化学式C18H30O2の共役多価不飽和脂肪酸です。その構造中には、3つの共役二重結合が存在することが特徴です。 この化合物は、キリモドキ属の種子に自然に存在し、種子油の約36%を占めています 。 ヤカリ酸の融点は44°Cであり、その潜在的な健康上の利点と、さまざまな科学分野における応用で知られています .

科学的研究の応用

作用機序

ヤカリ酸は、さまざまな分子標的や経路を通じてその効果を発揮します。

免疫調節: マクロファージの活性を高め、一酸化窒素やインターフェロン-γ、インターロイキン-1β、腫瘍壊死因子-αなどのプロ炎症性サイトカインの産生を増加させます.

6. 類似の化合物との比較

ヤカリ酸は、以下のものを含む、いくつかの共役リノレン酸の1つです。

プニカ酸: ザクロの種子油に含まれ、抗がん性と抗炎症特性で知られています。

α-エレオステアリン酸: トンオイルに含まれ、抗肥満と抗炎症効果で知られています.

ヤカリ酸の独自性:

供給源: 主にキリモドキ属の種子に含まれています。

健康上の利点: 免疫調節、抗がん性、および抗炎症特性のユニークな組み合わせを示します。

準備方法

合成経路と反応条件: ヤカリ酸は、リノレン酸の異性化によって合成できます。このプロセスには、二重結合の再配置を促進するヨウ素やセレンなどの触媒の使用が含まれます。 反応は通常、50°Cから100°Cの温度範囲で、穏やかな条件下で行われます .

工業生産方法: ヤカリ酸の工業生産は、主にキリモドキ属の種子からの抽出によって行われます。 まず、種子を粉砕して油を抽出し、その後、蒸留やクロマトグラフィーなどの精製プロセスによってヤカリ酸を単離します .

化学反応の分析

反応の種類: ヤカリ酸は、以下のものを含むさまざまな化学反応を起こします。

酸化: ヤカリ酸は、酸化されてエポキシドやその他の酸素化誘導体を生成することができます。一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: ヤカリ酸の還元により、飽和脂肪酸が生成されます。これらの反応では、しばしばパラジウム炭素などの触媒が使用されます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム、過酸化水素; 約25°Cから50°Cの温度。

還元: パラジウム炭素; 水素ガス; 約50°Cから100°Cの温度。

生成される主な生成物:

酸化: エポキシド、ヒドロキシル化誘導体。

還元: 飽和脂肪酸。

置換: エステル、アミド.

類似化合物との比較

Jacaric acid is one of several conjugated linolenic acids, which include:

Punicic Acid: Found in pomegranate seed oil, known for its anti-carcinogenic and anti-inflammatory properties.

α-Eleostearic Acid: Found in tung oil, known for its anti-obesity and anti-inflammatory effects.

Uniqueness of Jacaric Acid:

Source: Predominantly found in Jacaranda mimosifolia seeds.

Health Benefits: Exhibits a unique combination of immunomodulatory, anti-carcinogenic, and anti-inflammatory properties.

Applications: Widely used in scientific research for its potential therapeutic effects.

特性

IUPAC Name |

(8Z,10E,12Z)-octadeca-8,10,12-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-11H,2-5,12-17H2,1H3,(H,19,20)/b7-6-,9-8+,11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGMPXYVZZCNDQ-KDQYYBQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC=CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\C=C/CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901027545 | |

| Record name | (8Z,10E,12Z)-8,10,12-Octadecatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28872-28-8 | |

| Record name | Jacaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28872-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Jacaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028872288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8Z,10E,12Z)-8,10,12-Octadecatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JACARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APY53D8J4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Jacaric acid (8Z,10E,12Z-octadecatrienoic acid), a conjugated linolenic acid isomer found in jacaranda seed oil, exerts its biological effects primarily through inducing apoptosis (programmed cell death) in various cell types, including cancer cells. [, , ] While the exact mechanisms are still under investigation, some studies suggest that jacaric acid triggers apoptosis by:

- Disrupting mitochondrial membrane potential: This leads to the release of pro-apoptotic factors from mitochondria, initiating the apoptotic cascade. []

- Inducing oxidative stress: Jacaric acid can promote the generation of reactive oxygen species (ROS), which damage cellular components and trigger apoptosis. This effect can be reversed by antioxidants like α-tocopherol, suggesting the involvement of oxidative stress in its mechanism. [, ]

- Modulating PKC signaling: The anti-cancer effects of jacaric acid are partially blocked by PKC inhibitors, indicating a potential role of the PKC signaling pathway in its mechanism of action. []

ANone: Jacaric acid is an 18-carbon polyunsaturated fatty acid with three conjugated double bonds.

- Spectroscopic Data: Characterization studies using Gas Chromatography and 13C Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to confirm the presence and structure of jacaric acid in various samples. [, ]

A: Studies in rats have shown that jacaric acid is rapidly absorbed and metabolized, primarily in the small intestine. [] A significant portion of jacaric acid is converted into cis-9, trans-11 conjugated linoleic acid (CLA) during metabolism. [] This CLA isomer is then incorporated into various tissues, including the liver, epididymal fat, and mesenteric fat. []

ANone: While research is ongoing, preclinical studies suggest that jacaric acid may offer several potential health benefits, including:

- Anti-cancer activity: In vitro and in vivo studies have demonstrated the ability of jacaric acid to inhibit the growth of various cancer cell lines, including prostate, leukemia, and eosinophilic leukemia. [, , , , ]

- Anti-allergic effects: Jacaric acid can suppress allergic responses in activated human mast cells by reducing the secretion of inflammatory mediators like β-N-acetylglucosaminidase, tryptase, and T helper 2 cytokines (IL-4 and IL-13). []

- Immunomodulatory effects: Jacaric acid can enhance the cytostatic activity of murine peritoneal macrophages against tumor cells and increase their production of nitric oxide and pro-inflammatory cytokines. []

A: While jacaranda seed oil is the most well-known source of jacaric acid, it can also be found in other plant seed oils, albeit in smaller quantities. For example, pomegranate seed oil was initially thought to contain jacaric acid, but further analysis using 13C NMR spectroscopy confirmed its absence. []

ANone: Despite its promising bioactivities, several challenges need to be addressed before jacaric acid can be developed as a therapeutic agent:

- Stability and Formulation: Jacaric acid, like other polyunsaturated fatty acids, is susceptible to oxidation, which can affect its stability and efficacy. Effective formulation strategies are needed to protect it from degradation and improve its bioavailability. []

- Targeted Delivery: Developing targeted delivery systems to deliver jacaric acid specifically to cancer cells or other target tissues could enhance its therapeutic efficacy and minimize potential side effects. []

- Clinical Trials: Rigorous human clinical trials are essential to confirm the safety and efficacy of jacaric acid observed in preclinical studies and to determine optimal dosages and treatment regimens. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B159675.png)